molecular formula C22H20N2O4S2 B11343139 Ethyl 5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Ethyl 5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11343139
M. Wt: 440.5 g/mol
InChI Key: UFZZBAGNDIWPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl cyanoacetate with appropriate aldehydes and thiols under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, amines, and ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate involves its interaction with various molecular targets and pathways. The compound is known to interact with calcium channels, leading to the modulation of calcium ion flow in cells. This interaction can result in various physiological effects, including vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Ethyl 5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Nicardipine: Used for its vasodilatory effects in the treatment of angina and hypertension.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H20N2O4S2

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 5-cyano-6-(2-methoxy-2-oxoethyl)sulfanyl-2-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C22H20N2O4S2/c1-3-28-22(26)19-18(16-10-7-11-29-16)15(12-23)21(30-13-17(25)27-2)24-20(19)14-8-5-4-6-9-14/h4-11,18,24H,3,13H2,1-2H3

InChI Key

UFZZBAGNDIWPJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CS2)C#N)SCC(=O)OC)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.